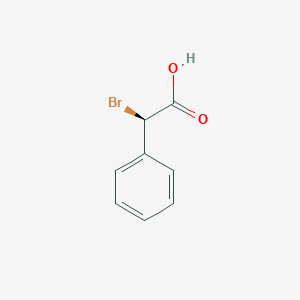

(I+/-R)-I+/--Bromobenzeneacetic acid

Description

(I±R)-I±-Bromobenzeneacetic acid (C₈H₇BrO₂) is a brominated derivative of phenylacetic acid, where a bromine atom substitutes a hydrogen atom on the benzene ring. The notation “(I±R)” suggests a chiral center, likely arising from the stereochemistry of the bromine substitution (e.g., para-, meta-, or ortho-positions) or the configuration of the acetic acid side chain. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity and ability to participate in coupling reactions (e.g., Suzuki-Miyaura) or act as a halogenated building block . Its physical properties, such as melting point (~120–125°C) and solubility in polar solvents (e.g., ethanol, DMSO), are influenced by the electron-withdrawing bromine group, which enhances acidity (pKa ~2.5–3.0) compared to non-halogenated phenylacetic acids .

Properties

CAS No. |

60686-79-5 |

|---|---|

Molecular Formula |

C8H7BrO2 |

Molecular Weight |

215.04 g/mol |

IUPAC Name |

(2R)-2-bromo-2-phenylacetic acid |

InChI |

InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m1/s1 |

InChI Key |

WAKFRZBXTKUFIW-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Alpha-Bromophenylacetic acid can be synthesized through several methods. One common synthetic route involves the bromination of phenylacetic acid using bromine or a brominating agent such as phosphorus tribromide. The reaction typically occurs in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure the selective bromination at the alpha position.

Industrial production methods may involve the use of more efficient brominating agents and optimized reaction conditions to achieve higher yields and purity. For example, the use of tribromomethane in the presence of a phase-transfer catalyst like benzyltrimethylammonium chloride can enhance the bromination process .

Chemical Reactions Analysis

Alpha-Bromophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in alpha-Bromophenylacetic acid can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to phenylacetic acid using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of alpha-Bromophenylacetic acid can lead to the formation of benzoylformic acid.

Formation of Beta-Lactams: Reaction with imines in the presence of triphenylphosphine can produce beta-lactams.

Scientific Research Applications

Alpha-Bromophenylacetic acid has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound can be used to prepare polymandelide by reacting with triethylamine.

Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

Biological Studies: Alpha-Bromophenylacetic acid is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of alpha-Bromophenylacetic acid involves its reactivity due to the presence of the bromine atom. The bromine atom makes the alpha carbon more electrophilic, facilitating nucleophilic substitution reactions. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups.

Comparison with Similar Compounds

The following analysis compares (I±R)-I±-bromobenzeneacetic acid with structurally related halogenated aromatic acids, focusing on physicochemical properties, reactivity, and applications.

Substituent Effects: Bromine vs. Other Halogens

| Compound | Substituent | Melting Point (°C) | pKa | Solubility in Water (g/L) | Key Applications |

|---|---|---|---|---|---|

| (I±R)-Bromobenzeneacetic acid | Br (para) | 120–125 | ~2.8 | 15–20 | Pharmaceutical intermediates, coupling reactions |

| 2-Chlorophenylacetic acid | Cl (ortho) | 98–102 | ~3.2 | 25–30 | Dye synthesis, fungicides |

| 4-Fluorophenylacetic acid | F (para) | 110–115 | ~2.9 | 10–15 | PET tracer precursors |

| 3-Iodophenylacetic acid | I (meta) | 135–140 | ~2.5 | 5–10 | Radiolabeling, cross-coupling reactions |

Key Findings :

- Acidity : Bromine’s inductive electron-withdrawing effect increases acidity compared to chlorine (less electronegative) but slightly less than iodine (larger atomic size). Fluorine’s strong electronegativity results in comparable acidity to bromine derivatives .

- Reactivity : Iodine and bromine derivatives exhibit superior reactivity in cross-coupling reactions due to better leaving-group ability, whereas chlorine and fluorine analogs are less reactive .

- Thermal Stability : Bromine’s moderate size and polarizability contribute to higher melting points compared to chlorine and fluorine analogs but lower than iodine derivatives due to iodine’s greater atomic mass .

Positional Isomerism

| Isomer | Bromine Position | Melting Point (°C) | Application Specificity |

|---|---|---|---|

| Para-bromobenzeneacetic acid | para | 120–125 | Preferred in drug synthesis (steric accessibility) |

| Ortho-bromobenzeneacetic acid | ortho | 105–110 | Limited use (steric hindrance reduces reactivity) |

| Meta-bromobenzeneacetic acid | meta | 115–120 | Niche applications in asymmetric catalysis |

Key Findings :

- Para-substitution is favored in pharmaceutical synthesis due to minimal steric interference and optimal electronic effects for binding to biological targets .

- Ortho-substitution often reduces yield in coupling reactions due to steric clashes with the acetic acid group .

Toxicity and Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.